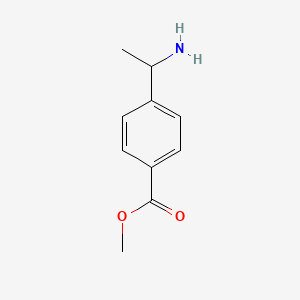

Methyl 4-(1-aminoethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(1-aminoethyl)benzoate is an organic compound with the chemical formula C10H13NO2. It appears as a white crystal or crystalline powder and is soluble in organic solvents such as alcohols and ethers . This compound is used in various fields, including pharmaceuticals, where it serves as an intermediate for synthesizing biologically active compounds. It is also employed as a pharmaceutical probe for studying drug metabolism and degradation pathways .

Méthodes De Préparation

Methyl 4-(1-aminoethyl)benzoate can be synthesized through several methods. One common synthetic route involves reacting methyl benzoate with 1-aminoethyl bromide under alkaline conditions . Another method involves the lipase-catalyzed acylation of racemic this compound, followed by sulfuric acid precipitation to obtain optically active this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Methyl 4-(1-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 4-(1-aminoethyl)benzoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for creating complex molecules.

Biology: It serves as a probe for studying drug metabolism and degradation pathways.

Medicine: It is involved in the synthesis of biologically active compounds with potential therapeutic applications.

Industry: It is used in the preparation of catalysts and other industrial chemicals

Mécanisme D'action

The mechanism of action of methyl 4-(1-aminoethyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in drug metabolism, leading to the formation of various metabolites. These interactions can affect biological processes and pathways, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Methyl 4-(1-aminoethyl)benzoate can be compared with other similar compounds such as:

Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.

Methyl 4-acetylbenzoate: Involved in various organic synthesis reactions.

This compound (S): An optically active form used in specific synthetic applications. The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for a wide range of applications in different fields.

Activité Biologique

Methyl 4-(1-aminoethyl)benzoate, also known as (S)-Methyl 4-(1-aminoethyl)benzoate or (R)-Methyl 4-(1-aminoethyl)benzoate depending on its chiral configuration, is an organic compound with significant biological activity. This article explores its structural features, synthesis methods, biological interactions, and potential applications in medicine and drug development.

Structural Features

This compound is characterized by a benzoate structure with an aminoethyl side chain. The presence of both an ester group and an amine group within the molecule facilitates various interactions with biological systems. This structural configuration allows the compound to participate in hydrogen bonding and ionic interactions, which are crucial for binding with proteins or enzymes involved in metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves esterification processes. Common methods include:

- Transesterification : Involving methyl benzoate and 1,n-diamines.

- Direct Esterification : Reacting 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst .

These methods yield both (S)- and (R)-enantiomers, each exhibiting unique biological properties due to their chirality.

Antiviral Research

Research indicates that (S)-Methyl 4-(1-aminoethyl)benzoate has been investigated as a precursor for synthesizing inhibitors targeting the hepatitis C virus helicase. Its structural properties suggest potential interactions with viral proteins, making it relevant in antiviral drug development.

Interaction with Biological Targets

The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its capability to bind selectively to various biological targets. This interaction can modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects .

Study on Drug Development

In a study focusing on the development of antiviral agents, (S)-Methyl 4-(1-aminoethyl)benzoate was explored for its efficacy against hepatitis C virus. The results demonstrated that derivatives of this compound could inhibit viral replication by targeting specific enzymatic pathways involved in the viral lifecycle.

Enzyme Interaction Studies

Another study highlighted the compound's interaction with enzymes involved in metabolic processes. The findings suggested that (R)-Methyl 4-(1-aminoethyl)benzoate exhibited selective binding to certain receptors, influencing neurotransmitter activity and presenting potential applications in treating neurological disorders.

Comparison with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Type | Similarity Score |

|---|---|---|

| (S)-Methyl 4-(1-aminoethyl)benzoate | Enantiomer | 0.98 |

| (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | Structural variant | 0.98 |

| Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | Different core structure | 0.93 |

This comparison illustrates how closely related compounds can vary significantly in their biological activities due to structural differences.

Propriétés

IUPAC Name |

methyl 4-(1-aminoethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYGLHLLQZGWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.